molecular formula C19H24F6N2O5 B593648 Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] CAS No. 1276197-21-7

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]

Cat. No.: B593648
CAS No.: 1276197-21-7
M. Wt: 478.425
InChI Key: RKXNZRPQSOPPRN-PQDNHERISA-N
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Description

Preparation Methods

The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:

Comparison with Similar Compounds

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] can be compared with other deuterated anti-arrhythmic agents such as:

The uniqueness of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] lies in its specific deuterium labeling, which provides distinct advantages in analytical studies, such as improved signal-to-noise ratio in mass spectrometry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the reaction of Flecainide with deuterated acetic anhydride in the presence of a deuterated base to form the deuterated acetate derivative. The trifluoroethoxy groups are then introduced using a reaction with trifluoroethanol and a deuterated base.", "Starting Materials": [ "Flecainide", "Deuterated acetic anhydride", "Deuterated base", "Trifluoroethanol" ], "Reaction": [ "Step 1: Flecainide is reacted with deuterated acetic anhydride in the presence of a deuterated base to form the deuterated acetate derivative.", "Step 2: Trifluoroethanol is added to the reaction mixture along with a deuterated base.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow for the introduction of the trifluoroethoxy groups.", "Step 4: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product, Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]." ] }

CAS No.

1276197-21-7

Molecular Formula

C19H24F6N2O5

Molecular Weight

478.425

IUPAC Name

acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2;

InChI Key

RKXNZRPQSOPPRN-PQDNHERISA-N

SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Synonyms

N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate

Origin of Product

United States

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